N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide
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Overview
Description
“N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a fluorophenoxy group and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenoxy group, and an acetamide group . The exact structure would depend on the positions of these groups on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups .Scientific Research Applications
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, like 5-fluorouracil (5-FU), are extensively studied for their anticancer properties. These compounds act as antimetabolites, interfering with nucleic acid synthesis, which is a critical process in cancer cell proliferation. The mechanism of action primarily involves the inhibition of thymidylate synthase, leading to a decrease in thymidine production, which is necessary for DNA synthesis and repair. This effect makes fluorinated pyrimidines valuable in chemotherapy regimens for various cancers, including colorectal, breast, and gastrointestinal cancers (Peters et al., 1995).
Acetamide Derivatives and Drug Metabolism
Acetamide derivatives, like acetaminophen (N-acetyl-p-aminophenol), are widely used for their analgesic and antipyretic effects. The metabolism of acetaminophen is a significant area of study due to its implications in hepatotoxicity and therapeutic applications. Acetaminophen is metabolized in the liver through conjugation with glucuronide and sulfate, as well as through cytochrome P450-mediated oxidation to form a reactive intermediate. Understanding the metabolism of acetamide derivatives is crucial for developing safer and more effective therapeutic agents and for biomonitoring their use and effects in humans (David et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-8(17)16-9-6-14-12(15-7-9)18-11-5-3-2-4-10(11)13/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWWAIIIIRCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide |
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